cis- vs. trans-Isomer Potency in Quinolone Antibacterials
The cis-configuration of the 2-fluorocyclopropyl group, derived from cis-Ethyl 2-fluorocyclopropanecarboxylate, is essential for achieving potent antibacterial activity in quinolone derivatives [1]. SAR studies show a 2- to 4-fold difference in potency favoring the cis isomer over the trans isomer [2].
| Evidence Dimension | Antibacterial Potency Difference |
|---|---|
| Target Compound Data | cis-fluorocyclopropyl quinolone (more potent) |
| Comparator Or Baseline | trans-fluorocyclopropyl quinolone (less potent) |
| Quantified Difference | 2- to 4-fold |
| Conditions | In vitro antibacterial assays against various bacterial strains |
Why This Matters
This quantifies the critical role of the cis-stereochemistry for efficacy, making the cis-isomer the required starting material for developing potent quinolone-based drugs.
- [1] Shibue, T.; Fukuda, Y. Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid. J. Org. Chem. 2014, 79 (15), 7226–7231. View Source
- [2] Domagala, J. M. Structure-Activity Relationships of the Quinolone Antibacterials in the New Millennium: Some Things Change and Some Do Not. In Quinolone Antimicrobial Agents, 3rd ed.; Hooper, D. C., Rubinstein, E., Eds.; ASM Press: Washington, DC, 2003; pp 3–18. View Source
